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Compound of Interest

Compound Name:
1-Hexanol, 6,6'-oxybis[2,2-

dimethyl-

CAS No.: 300762-25-8

Cat. No.: B1663465 Get Quote

Detailed Application Note and Protocol: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

PART 1: OVERVIEW & COMPOUND PROFILE
Introduction
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also known in literature as

ESP24232 or Hydrocarbon Chain Derivative 1, is a symmetric, long-chain ether diol. It belongs

to a class of gem-dimethyl substituted hydrocarbon diols developed to modulate lipid

metabolism.

This compound functions as an inhibitor of lipid synthesis (IC50 ~ 11 µM).[1] Structurally, it

consists of two 2,2-dimethyl-1-hexanol units linked by an ether bridge at the terminal (omega)

carbon (C6). It is a structural analog of Bempedoic Acid (ETC-1002), sharing the core

mechanistic principle of targeting hepatic lipid biosynthesis enzymes (e.g., ATP Citrate Lyase)

or regulating lipid metabolism via amphipathic hydrocarbon chain interactions.
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Property Detail

IUPAC Name
6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-

dimethylhexan-1-ol

Common Name
Bis(6-hydroxy-5,5-dimethylhexyl) ether;

ESP24232

CAS Number 300762-25-8

Molecular Formula C16H34O3

Molecular Weight 274.44 g/mol

Solubility
Soluble in DMSO, Ethanol, Chloroform;

Practically insoluble in Water.

Appearance
Colorless to pale yellow viscous oil or low-

melting solid.

PART 2: SYNTHESIS PROTOCOL (Convergent
Route)
Objective: Synthesize high-purity (>98%) ESP24232 using a convergent Williamson ether

synthesis strategy, avoiding toxic di-haloalkane byproducts. Basis: Adapted from the kilogram-

scale process described by Yang, Oniciu, et al. (2004).

Synthetic Strategy Diagram
The synthesis relies on constructing the C6 gem-dimethyl backbone first, then coupling two

units via an ether linkage.

Ethyl Isobutyrate
+ 1,4-Dibromobutane

Ethyl 6-bromo-2,2-
dimethylhexanoate

LDA, THF, -78°C 6-Bromo-2,2-
dimethyl-1-hexanol

LiBH4, Et2O Precursor A:
THP-Protected Bromide

DHP, pTSA

Precursor B:
THP-Protected Alcohol

1. KOAc
2. Hydrolysis

Coupled Intermediate:
Bis-THP Ether

NaH, THF, Reflux Final Product:
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

HCl, MeOH
(Deprotection)
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Caption: Convergent synthesis pathway for ESP24232 involving the coupling of THP-protected

halide and alcohol intermediates.

Detailed Procedure
Phase 1: Backbone Construction
Step 1: Alkylation

Reagents: Ethyl isobutyrate (1.0 eq), 1,4-Dibromobutane (3.0 eq), Lithium Diisopropylamide

(LDA, 1.1 eq), THF (anhydrous).

Procedure:

Cool a solution of LDA in THF to -78°C under Nitrogen.

Add ethyl isobutyrate dropwise. Stir for 1 hour to generate the enolate.

Add 1,4-dibromobutane rapidly (to minimize dimerization).

Allow to warm to room temperature (RT) and stir overnight.

Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[2]

Purify by vacuum distillation to remove excess dibromide.

Product: Ethyl 6-bromo-2,2-dimethylhexanoate.

Step 2: Reduction

Reagents: Lithium Borohydride (LiBH4, 1.5 eq) or LiAlH4, Diethyl Ether or THF.

Procedure:

Dissolve the ester from Step 1 in anhydrous ether.

Add LiBH4 portion-wise at 0°C.

Reflux for 2-4 hours. Monitor by TLC (disappearance of ester).
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Carefully quench with water/HCl (Caution: Hydrogen gas evolution).

Extract, dry (MgSO4), and concentrate.

Product: 6-Bromo-2,2-dimethyl-1-hexanol.

Phase 2: Functionalization & Coupling
Step 3: Protection (THP Ether Formation)

Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), DCM.

Procedure:

Dissolve bromo-alcohol in DCM. Add DHP and catalytic pTSA.

Stir at RT for 4 hours.

Wash with NaHCO3, dry, and concentrate.

Product: 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound A).

Step 4: Generation of Nucleophile Partner (Compound B) Note: This step converts half of

Compound A into the alcohol partner.

Reagents: Potassium Acetate (KOAc), DMF, then NaOH/MeOH.

Procedure:

React Compound A with KOAc in DMF at 80°C to displace Bromide with Acetate.

Hydrolyze the acetate using NaOH in Methanol.

Product: 2-((6-hydroxy-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound B).

Step 5: Williamson Ether Coupling

Reagents: Compound A (1.0 eq), Compound B (1.0 eq), Sodium Hydride (NaH, 60%

dispersion, 2.5 eq), THF/DMF (9:1).
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Procedure:

Dissolve Compound B (alcohol) in dry THF/DMF.

Add NaH portion-wise at 0°C. Stir 30 min to form alkoxide.

Add Compound A (bromide) dropwise.

Reflux for 12-24 hours.

Quench with water, extract with EtOAc.

Intermediate: Bis-THP protected ether.

Phase 3: Deprotection & Purification[3]
Reagents: HCl (1M), Methanol.

Procedure:

Dissolve the crude coupled product in Methanol.

Add 1M HCl (aqueous) until pH < 2.

Stir at RT or mild reflux (40°C) for 2 hours.

Neutralize with NaHCO3. Remove methanol under vacuum.

Extract residue with EtOAc.

Purification: Silica gel column chromatography (Hexane:EtOAc gradient 80:20 to 50:50).

Final Product: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

PART 3: ANALYTICAL CHARACTERIZATION
Confirm identity and purity using the following parameters.
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Technique Expected Signal / Parameter

1H NMR (CDCl3)

δ 0.88 ppm (s, 12H, gem-dimethyls)δ 3.33 ppm

(s, 4H, -CH2-OH, neopentyl)δ 3.40 ppm (t, 4H, -

CH2-O-CH2-, ether linkage)δ 1.2-1.6 ppm (m,

16H, alkyl chain methylenes)

13C NMR

~71.8 ppm (Ether carbons)~71.0 ppm (Alcohol

carbons)~35.0 ppm (Quaternary carbons)~24.0

ppm (Gem-dimethyl carbons)

Mass Spectrometry
m/z 297.4 [M+Na]+ (ESI Positive Mode)Confirm

parent mass 274.44 Da.

HPLC Purity

Column: C18 Reverse Phase.Mobile Phase:

ACN:Water (Gradient 50% -> 95%

ACN).Detection: ELSD or RI (Weak UV

absorbance due to lack of chromophores).

PART 4: BIOLOGICAL ASSAY PROTOCOL
Objective: Quantify the inhibition of de novo lipid synthesis in hepatocytes. Mechanism: The

compound is activated to its CoA-thioester (likely by ACSVL1), which inhibits ATP Citrate Lyase

(ACLY), reducing the cytosolic Acetyl-CoA pool available for fatty acid and cholesterol

synthesis.

Assay Workflow Diagram
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Petroleum Ether -> Fatty Acids
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Caption: Workflow for [14C]-Acetate incorporation assay to measure lipid synthesis inhibition.

Detailed Assay Steps
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Cell Culture:

Seed McArdle RH-7777 cells or primary hepatocytes in 24-well plates.

Allow attachment overnight in DMEM + 10% FBS.

Compound Treatment:

Wash cells with PBS.

Add fresh media (serum-free or low-serum) containing the test compound (dissolved in

DMSO).

Dose Range: 0.3, 1, 3, 10, 30, 100 µM.

Control: DMSO vehicle (0.1% final).

Positive Control: Bempedoic Acid (10-30 µM) or Gemfibrozil (100 µM).

Incubate for 18 hours at 37°C, 5% CO2.

Metabolic Labeling:

Add [1,2-14C]-acetic acid (sodium salt) to each well (final activity: 1 µCi/mL).

Incubate for an additional 4 hours.

Lipid Extraction (Saponification Method):

Wash cells 2x with cold PBS.

Lyse cells in 1 mL of 15% KOH in Ethanol (v/v).

Transfer lysate to glass tubes and heat at 85°C for 1 hour (Saponification).

Sterol Fraction: Add water and Petroleum Ether. Vortex and centrifuge. Collect organic

phase (Top) -> Cholesterol/Sterols.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fatty Acid Fraction: Acidify the remaining aqueous phase with HCl (pH < 2). Add

Petroleum Ether. Vortex and centrifuge. Collect organic phase -> Fatty Acids.

Data Analysis:

Evaporate solvent from extracts into scintillation vials.

Add scintillation fluid and count DPM.

Normalize to total cellular protein (BCA assay).

Calculate % Inhibition relative to DMSO control.

Determine IC50 using non-linear regression (GraphPad Prism).

Expected Results:

IC50: Approximately 11 µM for total lipid synthesis inhibition.[1]

Phenotype: Reduction in both sterol and fatty acid fractions, consistent with ACLY inhibition

upstream of both pathways.[4]

References
Oniciu, D. C., et al. (2006).[4][5] Influence of various central moieties on the hypolipidemic

properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry,

49(1), 334-348.[5][6] Link

Yang, J., Mueller, R., Pop, E., Dasseux, J. L., & Oniciu, D. C. (2004).[3] Kilogram-Scale

Synthesis of Bis(6-hydroxy-5,5-dimethylhexyl)ether (ESP24232), a Novel Lipid Lowering

Agent.[7] Organic Preparations and Procedures International, 36(6), 587-594. Link

Pinkosky, S. L., et al. (2013).[6] AMP-activated protein kinase and ATP-citrate lyase are two

distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and

carbohydrate metabolism. Journal of Lipid Research, 54(1), 134-151. Link

Esperion Therapeutics. (2025). Bempedoic Acid Mechanism of Action. Esperion Science.

Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB43339547.htm?N=Global
https://www.mdpi.com/1999-4923/16/11/1371
https://www.mdpi.com/1999-4923/16/11/1371
https://www.ahajournals.org/doi/10.1161/ATVBAHA.117.310676
https://www.ahajournals.org/doi/10.1161/ATVBAHA.117.310676
https://japsonline.com/abstract.php?article_id=3266&sts=2
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm050650j
https://www.tandfonline.com/doi/pdf/10.1080/00304940409355976
https://www.researchgate.net/publication/244592052_Kilogram-Scale_Synthesis_of_Bis6-hydroxy-55-dimethylhexylether_ESP24232_a_Novel_Lipid_Lowering_Agent
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tandfonline.com%2Fdoi%2Fabs%2F10.1080%2F00304940409355986
https://japsonline.com/abstract.php?article_id=3266&sts=2
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jlr.org%2Farticle%2FS0022-2275(20)33388-3%2Ffulltext
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.esperion.com%2Fscience%2Fmechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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